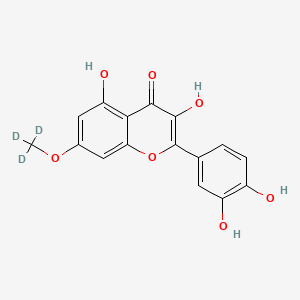
Rhamnetin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnetin-d3 is a deuterated form of rhamnetin, a naturally occurring flavonoid. Rhamnetin (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a secondary metabolite found in various plants and fruits. It is known for its diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antiviral, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhamnetin-d3 typically involves the deuteration of rhamnetin. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents under controlled conditions. The process ensures high purity and yield of the deuterated compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Rhamnetin-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Rhamnetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the behavior of deuterated compounds.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of new drugs and as a standard in analytical chemistry.
Mechanism of Action
Rhamnetin-d3 exerts its effects through various molecular targets and pathways. It is known to:
Inhibit oxidative stress: By reducing the concentration of free radicals and increasing the expression of antioxidant enzymes.
Modulate inflammatory pathways: By inhibiting the release of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Target specific enzymes: Such as tyrosinase, which catalyzes oxidative reactions.
Comparison with Similar Compounds
Rhamnetin-d3 can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Isorhamnetin: A methylated derivative of quercetin with similar pharmacological properties.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, such as improved stability and enhanced detection in analytical techniques.
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3 |
InChI Key |
JGUZGNYPMHHYRK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















